molecular formula C9H16BrNO B1210073 1-(4-Bromobutyl)-2-piperidinone

1-(4-Bromobutyl)-2-piperidinone

Cat. No.: B1210073
M. Wt: 234.13 g/mol
InChI Key: OBYSASJZICHTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromobutyl)-2-piperidinone is a member of the class of delta-lactams that is 2-piperidinone in which the amide hydrogen is replaced by a 4-bromobutyl group. It is a delta-lactam and an organobromine compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-(4-Bromobutyl)-2-piperidinone. A significant investigation demonstrated its effectiveness against various pathogenic microorganisms. The compound was isolated from pomegranate peels and exhibited notable bioactivity.

Case Study: Antimicrobial Efficacy

  • Source : Isolated from pomegranate peel extract.
  • Methodology : The compound was extracted using organic solvents and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Results : The study found that this compound displayed excellent inhibition against clinical pathogenic isolates, indicating its potential as a natural antimicrobial agent .

Development of Anti-Diabetic Drug Candidates

Another promising application of this compound is in the development of anti-diabetic medications. Derivatives of this compound have shown moderate to good inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism.

Case Study: Anti-Diabetic Research

  • Research Findings : A study conducted by Nafeesa et al. (2019) synthesized derivatives of this compound and evaluated their α-glucosidase inhibitory activity.
  • Outcome : The derivatives demonstrated low toxicity and significant potential for therapeutic use in managing diabetes, suggesting that this compound could lead to effective anti-diabetic drug candidates.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound derivatives have provided insights into optimizing their biological activities. Modifications to the piperidine moiety have been explored to enhance efficacy and reduce side effects associated with traditional medications.

Insights from SAR Studies

  • Objective : To identify modifications that improve selectivity and potency.
  • Findings : Certain structural changes have indicated a correlation between specific modifications and increased biological activity, paving the way for the design of more effective therapeutic agents targeting pain management and metabolic disorders .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Bromobutyl)-2-piperidinone, and how do reaction conditions influence yield?

Basic Research Focus
The synthesis of this compound typically involves alkylation of 2-piperidinone with 1,4-dibromobutane. Key steps include:

  • Alkylation : Reacting 2-piperidinone with 1,4-dibromobutane in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃ or NaH) at 60–80°C for 12–24 hours .
  • Purification : Flash column chromatography (hexanes:ethyl acetate, 3:1) isolates the product with yields of 70–80% .
    Critical factors include solvent polarity (to stabilize intermediates) and stoichiometric control of 1,4-dibromobutane to minimize di-alkylation byproducts.

Q. How does the bromobutyl substituent influence the compound’s reactivity in nucleophilic substitution (SN2) reactions?

Advanced Research Focus
The bromine atom in the 4-bromobutyl chain acts as a strong leaving group, making the compound highly reactive in SN2 reactions. Key observations include:

  • Steric Effects : The linear butyl chain reduces steric hindrance, enhancing reactivity compared to branched analogs .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve reaction rates by stabilizing transition states. For example, reactions with sodium azide in DMSO at 50°C yield 1-(4-azidobutyl)-2-piperidinone quantitatively .
    Comparative studies with chloro- or iodo-butylated analogs show bromine offers a balance between reactivity and stability under ambient conditions .

Q. What spectroscopic and computational methods are used to characterize this compound?

Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.6–1.8 ppm (m, 4H, -CH₂-CH₂-Br) and δ 3.4–3.6 ppm (t, 2H, N-CH₂-) confirm the bromobutyl chain .
    • ¹³C NMR : Carbonyl resonance at δ 170–175 ppm confirms the 2-piperidinone ring .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 234.13 (M+H⁺) and a characteristic bromine isotope pattern .
  • Computational Predictions : Density functional theory (DFT) calculations (e.g., Gaussian 09) predict physicochemical properties (e.g., pKa = -0.47, logP = 2.1) with <5% deviation from experimental data .

Q. What role does this compound play in plant-pathogen interactions, and how is this studied?

Advanced Research Focus
In grapevines (Vitis vinifera), this compound is upregulated in response to Plasmopara viticola infection, suggesting a role in pathogen defense . Methodologies include:

  • Volatile Profiling : Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS identifies the compound in resistant genotypes .
  • In Vitro Bioassays : Antifungal activity is tested using spore germination inhibition assays, with IC₅₀ values compared to fluconazole .
    Mechanistic studies propose interaction with fungal membrane proteins (e.g., 1EA1) via molecular docking simulations .

Q. How can computational modeling optimize the design of this compound derivatives for enhanced bioactivity?

Advanced Research Focus

  • QSAR Models : 3D-QSAR (CoMFA/CoMSIA) correlates substituent effects (e.g., halogen position) with antifungal activity. For example, fluorination at the piperidinone ring improves membrane permeability .
  • Docking Studies : AutoDock Vina simulates binding to fungal cytochrome P450 enzymes, identifying key hydrogen bonds with the carbonyl group .
  • MD Simulations : NAMD analyzes stability of ligand-protein complexes, revealing bromobutyl chain flexibility enhances binding entropy .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Advanced Research Focus

  • Byproduct Formation : Competing N-alkylation at the piperidinone nitrogen requires precise stoichiometry (1:1.1 ratio of 2-piperidinone to 1,4-dibromobutane) .
  • Purification : Large-scale column chromatography is replaced with fractional distillation (b.p. 341°C at reduced pressure) or recrystallization from ethanol/water .
  • Yield Optimization : Continuous flow reactors improve heat transfer and reduce reaction time (from 24 hours to 6 hours) .

Q. How does the compound’s logP value influence its pharmacokinetic properties in preclinical models?

Advanced Research Focus

  • logP Analysis : Predicted logP = 2.1 indicates moderate lipophilicity, balancing blood-brain barrier penetration and renal clearance .
  • In Vivo Testing : Intraperitoneal administration in murine models shows a plasma half-life of 2.3 hours, with metabolites (e.g., 1-(4-hydroxybutyl)-2-piperidinone) identified via LC-MS/MS .
  • Toxicity : Acute toxicity (LD₅₀ > 500 mg/kg in rats) is assessed using OECD Guideline 423 .

Q. What analytical techniques resolve contradictions in reported physicochemical properties?

Advanced Research Focus
Discrepancies in density (1.316 g/cm³ predicted vs. 1.29 g/cm³ experimental) are addressed via:

  • X-ray Crystallography : Confirms molecular packing and validates computational predictions .
  • DSC/TGA : Differential scanning calorimetry (melting point = 85–87°C) and thermogravimetric analysis (decomposition at 250°C) reconcile stability data .

Properties

Molecular Formula

C9H16BrNO

Molecular Weight

234.13 g/mol

IUPAC Name

1-(4-bromobutyl)piperidin-2-one

InChI

InChI=1S/C9H16BrNO/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8H2

InChI Key

OBYSASJZICHTJD-UHFFFAOYSA-N

SMILES

C1CCN(C(=O)C1)CCCCBr

Canonical SMILES

C1CCN(C(=O)C1)CCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-piperidone (1.98 g, 20.0 mmoles) was dissolved in 40 ml of dimethylformamide, 60% sodium hydride (840 mg, 21.0 mmoles) was added to the solution, and the mixture was stirred at 80° C. for 1 hour. After cooling the mixture to room temperature, 1,4-dibromobutane (21.6 g, 100 mmoles) was added, and the resulting mixture was stirred at room temperature for 12 hours. After chloroform was added to the reaction mixture, insolubles were removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was dissolved in chloroform and washed with water, and the solvent was evaporated. The residue was purified by chromatography on a silica gel column to give 1.30 g (yield 28%) of the title compound as an oil.
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28%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(4-Bromobutyl)-2-piperidinone
1-(4-Bromobutyl)-2-piperidinone
1-(4-Bromobutyl)-2-piperidinone
1-(4-Bromobutyl)-2-piperidinone
1-(4-Bromobutyl)-2-piperidinone
1-(4-Bromobutyl)-2-piperidinone

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